molecular formula C12H21NO3 B13915741 Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

Cat. No.: B13915741
M. Wt: 227.30 g/mol
InChI Key: XCQYLDNXJGBKSC-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is a chemical compound with the molecular formula C12H21NO3. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicycloheptane derivative. One common method includes the use of tert-butyl chloroformate and an amine derivative of oxabicycloheptane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-hydroxymethyl-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate
  • Tert-butyl N-(5-bromomethyl-2-oxabicyclo[3.1.1]heptan-1-yl)methylcarbamate

Uniqueness

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is unique due to its specific bicyclic structure and the presence of the oxabicycloheptane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12-4-9(5-12)6-15-8-12/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

XCQYLDNXJGBKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)COC2

Origin of Product

United States

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